N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with benzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the dihydropyridine attacks the benzyl halide, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Alkyl halides and strong bases like sodium hydride are typically used for substitution reactions.
Major Products
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) .
- 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel) .
Uniqueness
N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide is unique due to its specific structural features, such as the presence of the 2-oxo-1,2-dihydropyridine moiety and the benzyl substitution. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-15(19)17-11-13-6-8-14(9-7-13)12-18-10-4-3-5-16(18)20/h2-10H,1,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUATHIOWQMDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CN2C=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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